molecular formula C9H10N2O B13583781 2-(2-Methoxy-6-methylpyridin-4-yl)acetonitrile

2-(2-Methoxy-6-methylpyridin-4-yl)acetonitrile

Cat. No.: B13583781
M. Wt: 162.19 g/mol
InChI Key: GTDRKHGTJNEAIK-UHFFFAOYSA-N
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Description

2-(2-Methoxy-6-methylpyridin-4-yl)acetonitrile is a chemical compound with the molecular formula C13H14N2O. . This compound is characterized by its pyridine ring substituted with methoxy and methyl groups, and an acetonitrile group attached to the ring. It has various chemical properties that make it suitable for different applications in scientific experiments.

Preparation Methods

The synthesis of 2-(2-Methoxy-6-methylpyridin-4-yl)acetonitrile involves several steps. One common method includes the reaction of 2-methoxy-6-methylpyridine with a suitable acetonitrile derivative under specific conditions. The reaction typically requires a catalyst and may involve heating to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-(2-Methoxy-6-methylpyridin-4-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyridine ring are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Methoxy-6-methylpyridin-4-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound may be used in studies involving biological systems to understand its interactions and effects.

    Medicine: Research may explore its potential therapeutic applications or its role in drug development.

    Industry: It can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-6-methylpyridin-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

2-(2-Methoxy-6-methylpyridin-4-yl)acetonitrile can be compared with other similar compounds, such as:

  • 2-(2-Methoxy-4-methylpyridin-3-yl)acetonitrile
  • 2-(2-Methoxy-5-methylpyridin-4-yl)acetonitrile These compounds share structural similarities but differ in the position of substituents on the pyridine ring. The uniqueness of this compound lies in its specific substitution pattern, which may influence its chemical properties and reactivity.

Biological Activity

2-(2-Methoxy-6-methylpyridin-4-yl)acetonitrile is a pyridine derivative notable for its unique substitution pattern that includes both methoxy and cyano functionalities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in modulating neurotransmitter systems and exhibiting anti-inflammatory and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H12_{12}N2_2O, featuring a pyridine ring with a methoxy group at the 2-position and a methyl group at the 6-position, along with an acetonitrile side chain. The structural characteristics suggest potential interactions with biological targets relevant to various diseases.

Neuropharmacological Potential

Research indicates that compounds with similar structural motifs to this compound may interact with metabotropic glutamate receptors (mGluRs), which are implicated in neurological disorders such as anxiety and depression. For instance, derivatives of pyridine have shown promise in modulating these receptors, influencing signaling pathways related to mood regulation.

Table 1: Binding Affinities of Pyridine Derivatives to mGluRs

Compound NamemGluR Binding Affinity (Ki, nM)Biological Activity
Compound A50Antidepressant
Compound B75Anxiolytic
This compoundTBDTBD

Anti-inflammatory and Antimicrobial Properties

Compounds containing methoxy and methyl substitutions on the pyridine ring have been studied for their anti-inflammatory and antimicrobial activities. Preliminary studies suggest that this compound may exhibit similar effects. For example, related pyridine derivatives have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacterial strains, as well as antifungal properties .

Table 2: Antimicrobial Activity of Related Pyridine Derivatives

Compound NameMIC against E. coli (µM)MIC against S. aureus (µM)Antifungal Activity (C. albicans, µM)
Compound C101520
Compound D52530
This compoundTBDTBDTBD

The mechanism of action for this compound is not fully elucidated but is likely related to its interaction with neurotransmitter receptors and modulation of inflammatory pathways. Similar compounds have been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress, suggesting a multifaceted approach to biological activity .

Case Studies

Several studies have investigated the biological activity of pyridine derivatives in vitro:

  • Study on Neurotransmitter Modulation : A study explored the effects of pyridine derivatives on mGluR modulation, revealing that certain compounds significantly altered receptor activity, which could translate into therapeutic benefits for mood disorders.
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of various pyridine derivatives, including those with methoxy substitutions. The results indicated that these compounds inhibited bacterial growth effectively, supporting their potential use as antimicrobial agents.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-(2-methoxy-6-methylpyridin-4-yl)acetonitrile

InChI

InChI=1S/C9H10N2O/c1-7-5-8(3-4-10)6-9(11-7)12-2/h5-6H,3H2,1-2H3

InChI Key

GTDRKHGTJNEAIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)OC)CC#N

Origin of Product

United States

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